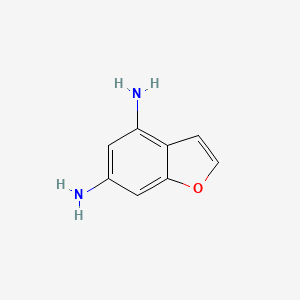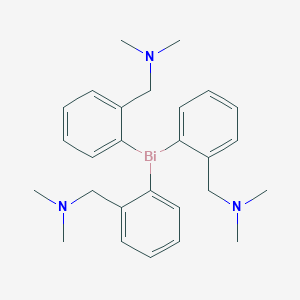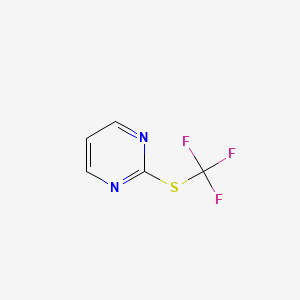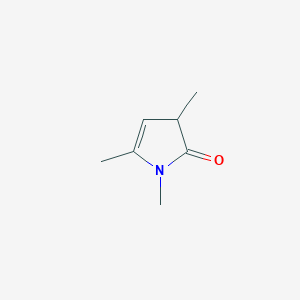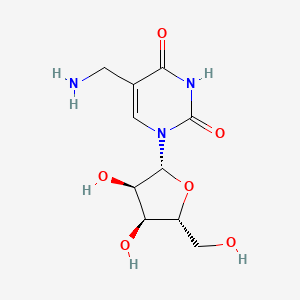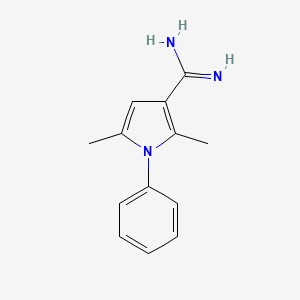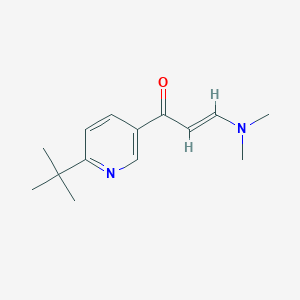![molecular formula C7H5BrN2O3S B12866523 2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
2-Bromobenzo[d]oxazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzo[d]oxazole-5-sulfonamide typically involves the following steps :
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the reaction of 2-aminophenol with a suitable carboxylic acid derivative, such as benzoic acid, under acidic conditions.
Bromination: The benzoxazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Sulfonamidation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the brominated benzoxazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
2-Bromobenzo[d]oxazole-5-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals with potential antibacterial, antifungal, and anticancer activities.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of agrochemicals with potential herbicidal and pesticidal activities.
Mécanisme D'action
The mechanism of action of 2-Bromobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonamide groups enhance its binding affinity and specificity towards these targets . The compound can inhibit enzyme activity by forming stable complexes with the active site or by disrupting protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromobenzo[d]oxazole:
Benzo[d]oxazole-5-sulfonamide: Lacks the bromine atom, which may affect its binding affinity and specificity.
2-Chlorobenzo[d]oxazole-5-sulfonamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .
Propriétés
Formule moléculaire |
C7H5BrN2O3S |
|---|---|
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
2-bromo-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C7H5BrN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12) |
Clé InChI |
YAJWNTCSJSZIOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


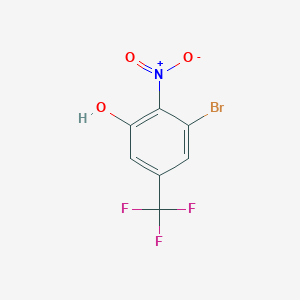
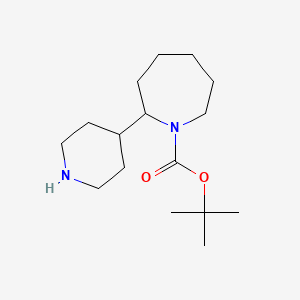

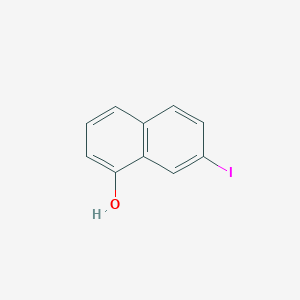
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)


